5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound 5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a salt comprising two distinct ions: a cationic spirocyclic ammonium species and an anionic sulfonamide derivative.
The cationic component , 5-azoniaspiro[4.4]nonane, derives its name from its bicyclic structure. The term "spiro" indicates a shared atom between two rings, here a nitrogen atom bridging two pyrrolidine-like rings, each containing four carbon atoms. The numbering begins at the nitrogen atom, with the "5-azonia" prefix specifying its position as the central atom of the spiro system.
The anionic component , 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide, follows sulfonamide nomenclature rules. The parent chain is methanesulfonamide, with two substituents: a trifluoromethyl group attached to the sulfonyl moiety and three fluorine atoms on the methyl group. The "N-(trifluoromethylsulfonyl)" designation locates the trifluoromethanesulfonyl group on the nitrogen atom.
Structurally, the cation adopts a rigid spiro configuration that constrains rotational freedom, while the anion features extensive delocalization of negative charge across the sulfonyl groups, stabilized by electron-withdrawing trifluoromethyl substituents.
Molecular Formula and Constitutional Isomerism
The molecular formula C₁₀H₁₆F₆N₂O₄S₂ (neutral form) or C₁₀H₁₇F₆N₂O₄S₂⁺ (accounting for the cationic charge) reflects the combination of:
Constitutional isomerism is limited due to structural constraints:
- Cation Isomerism : The spiro[4.4]nonane framework permits no constitutional isomers, as altering ring sizes or connectivity would disrupt the spiro designation.
- Anion Isomerism : The anion’s substitution pattern on nitrogen is fixed; however, hypothetical isomers could arise if sulfonyl groups attach to different atoms. This is precluded by the IUPAC name’s specificity.
The anion’s geometry—a central nitrogen bonded to two trifluoromethanesulfonyl groups—eliminates stereoisomerism, as free rotation around the N–S bonds renders all conformers equivalent.
Properties
Molecular Formula |
C10H17F6N2O4S2+ |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1; |
InChI Key |
ZRKYJVGRMJUKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Metathesis Reaction
The most widely documented method involves a metathesis reaction between 5-azoniaspiro[4.4]nonane chloride and lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂).
Step 1: Synthesis of 5-Azoniaspiro[4.4]nonane Chloride
- Reactants : Pyrrolidine, 1,4-dichlorobutane, and potassium hydroxide (KOH).
- Conditions :
- Workup : Solvent evaporated under reduced pressure, residue dissolved in CHCl₃, filtered, and concentrated to yield 88% pure product.
Step 2: Anion Exchange with LiNTf₂
- Reactants : 5-Azoniaspiro[4.4]nonane chloride (1 eq), LiNTf₂ (1 eq).
- Conditions :
- Conducted in anhydrous acetonitrile under nitrogen at 25°C for 12 hours.
- Workup : Precipitated LiCl removed via filtration; solvent evaporated to isolate the target compound.
Equation :
$$
\text{C}8\text{H}{16}\text{N}^+ \text{Cl}^- + \text{LiNTf}2 \rightarrow \text{C}8\text{H}{16}\text{N}^+ \text{NTf}2^- + \text{LiCl} \quad
$$
One-Pot Quaternization and Sulfonylation
An alternative route combines quaternization of spirocyclic amines with in-situ sulfonylation.
Step 1: Quaternization of Spiro[4.4]nonane Amine
- Reactants : Spiro[4.4]nonane amine, methyl triflate.
- Conditions :
- Reaction in tetrahydrofuran (THF) at 0°C for 6 hours.
- Intermediate : 5-Azoniaspiro[4.4]nonane methyl sulfate.
Step 2: Sulfonylation with Trifluoromethanesulfonyl Fluoride
- Reactants : Intermediate from Step 1, trifluoromethanesulfonyl fluoride (Tf₂O).
- Conditions :
- Tf₂O (3 eq) added dropwise at -40°C in dichloromethane (DCM).
- Stirred for 24 hours at room temperature.
- Workup : Aqueous extraction, dried over MgSO₄, and solvent removed under vacuum.
Equation :
$$
\text{C}8\text{H}{16}\text{N}^+ \text{CH}3\text{SO}4^- + 3 \, \text{Tf}2\text{O} \rightarrow \text{C}8\text{H}{16}\text{N}^+ \text{NTf}2^- + \text{byproducts} \quad
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Metathesis Method : Acetonitrile outperforms THF or DCM due to higher solubility of LiNTf₂, achieving 92% yield at 25°C. In contrast, DCM at 0°C reduces yield to 78%.
- Quaternization-Sulfonylation : Lower temperatures (-40°C) prevent side reactions during sulfonylation, while THF stabilizes intermediates.
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates anion exchange in metathesis, reducing reaction time from 12 to 4 hours.
- Microwave Assistance : Sulfonylation steps achieve 95% conversion in 1 hour under microwave irradiation (100°C, 300 W).
Industrial Scalability and Challenges
Purification and Byproduct Management
- Ion-Exchange Chromatography : Removes residual LiCl or sulfates, achieving ≤10 ppm halide content.
- Crystallization : Ethanol/water mixtures (3:1 v/v) yield 98% pure product.
Comparative Analysis of Methods
Recent Innovations and Research Findings
Halide-Free Methodologies
- Ionic Liquid Synthesis : Direct reaction of spirocyclic amines with bistriflimide (HNTf₂) in solvent-free conditions achieves 94% yield, eliminating halide contaminants.
- Electrochemical Activation : Anodic oxidation of spirocyclic amines in NTf₂-based electrolytes produces the target compound at 90% Faradaic efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions are possible, but detailed information on the conditions and reagents is limited.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases and nucleophiles. The reactions are typically carried out under controlled conditions to maintain the stability of the spirocyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. the spirocyclic structure is generally retained, with modifications occurring at specific functional groups .
Scientific Research Applications
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves its interaction with molecular targets through its spirocyclic quaternary ammonium structure. This structure provides high chemical stability, particularly in alkaline media, which is crucial for its applications in anion exchange membranes and other electrochemical systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The 5-azoniaspiro[4.4]nonane cation forms salts with various anions, each exhibiting distinct physicochemical properties. Key analogues include:
Key Differences
- Anion Acidity and Conductivity : The HTFSI anion (used in the target compound) exhibits higher acidity and ionic conductivity compared to tetrafluoroborate (BF₄⁻) or bromide (Br⁻), making it preferable for electrochemical devices .
- Thermal Stability : The bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) salt has a defined melting point (114°C), while BF₄⁻ and Br⁻ salts are typically low-melting solids or liquids at room temperature .
- Regulatory Status: The HTFSI anion is listed in the Toxic Release Inventory (TRI) for 2024, necessitating stricter handling compared to non-listed analogues like BF₄⁻ .
- Applications in Mass Spectrometry: The 5-azoniaspiro[4.4]nonyl (ASN⁺) scaffold, when functionalized (e.g., with pentafluorophenoxy groups), serves as an ionization tag to enhance peptide fragmentation in collision-induced dissociation (CID) experiments.
Cost and Availability
Biological Activity
5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a unique compound that has garnered attention in various fields, including biochemistry and medicinal chemistry. Its biological activity is primarily attributed to its structural characteristics, which allow it to interact with biomolecules effectively. This article reviews the compound's biological activity, including its mechanisms of action, biochemical interactions, and potential applications in research and medicine.
Structural Overview
The compound features a spirocyclic structure that contributes to its stability and reactivity. The presence of the trifluoromethylsulfonyl group enhances its interaction potential with biological targets.
Target Interactions
The primary targets of 5-azoniaspiro[4.4]nonane include:
- Anion Exchange Membranes (AEMs) : The compound enhances the alkaline stability of AEMs, making it significant in electrochemical applications.
- Biomolecules : It interacts with proteins and nucleic acids through ionic interactions and hydrogen bonding, influencing their stability and function.
Cellular Effects
5-Azoniaspiro[4.4]nonane affects various cellular processes:
- Cell Signaling : It modulates key signaling pathways by interacting with signaling molecules, impacting downstream cellular responses.
- Gene Expression : The compound can alter gene expression patterns by binding to transcription factors, which may lead to changes in cellular metabolism and energy production.
The compound exhibits several notable biochemical properties:
- Ionic Interactions : Its quaternary ammonium group allows for stable complexes with negatively charged biomolecules.
- Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering metabolite levels.
Research Findings
Recent studies have focused on the biological activity of 5-azoniaspiro[4.4]nonane in various contexts:
Case Studies
- Cardiovascular Research : In studies related to myocardial infarction treatment, compounds based on similar scaffolds have shown promising results in reducing apoptotic rates and improving cardiac function during reperfusion .
- Antimicrobial Activity : Research indicates that compounds with similar spirocyclic structures exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Comparative Analysis
A comparison between 5-azoniaspiro[4.4]nonane and similar compounds reveals its unique advantages:
| Compound | Chemical Stability | Biological Activity | Applications |
|---|---|---|---|
| 5-Azoniaspiro[4.4]nonane | High | Modulates cell signaling and gene expression | Drug delivery systems |
| 5-Azoniaspiro[4.5]decane | Moderate | Limited biological activity | Basic research |
| 5-Azoniaspiro[4.6]undecane | Moderate | Antimicrobial properties | Industrial applications |
Applications in Scientific Research
The compound has diverse applications:
- Chemistry : Used as a building block for synthesizing complex molecules.
- Biology : Investigated for its interactions with biomolecules.
- Medicine : Explored for therapeutic applications, particularly in drug delivery systems and as a stabilizing agent for biological materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
